molecular formula C15H16F3N3 B2476217 5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 676459-69-1

5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2476217
CAS No.: 676459-69-1
M. Wt: 295.309
InChI Key: UXEFLYXCSNLFOU-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS Number 676459-69-1) is a useful research chemical with a molecular weight of 295.3 g/mol and a molecular formula of C 15 H 16 F 3 N 3 . This tetrahydropyrazolopyrimidine scaffold is of significant interest in medicinal chemistry and infectious disease research. Compounds within this structural class, such as the closely related (5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (known as G7A), have been identified as essential inhibitors targeting EchA6, a non-catalytic fatty acid shuttle protein in Mycobacterium tuberculosis . These inhibitors compete with coenzyme A (CoA) binding, suppress mycolic acid synthesis, and have demonstrated bactericidal activity in models of chronic tuberculosis infection, highlighting the potential of this chemical series for anti-tuberculosis drug discovery . The presence of the trifluoromethyl group is a common feature in modern agrochemicals and pharmaceuticals, contributing to metabolic stability and enhancing membrane permeability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the scientific literature for comprehensive handling, storage, and safety data prior to use.

Properties

IUPAC Name

5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c1-2-10-3-5-11(6-4-10)12-9-13(15(16,17)18)21-14(20-12)7-8-19-21/h3-8,12-13,20H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEFLYXCSNLFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives with Trifluoromethyl-β-Diketones

Key Steps :

  • Reactants :
    • 5-Amino-1-(4-ethylphenyl)pyrazole
    • 1,1,1-Trifluoro-4-(substituted)butane-2,4-dione.
  • Conditions :
    • Solvent: Glacial acetic acid or ethanol.
    • Temperature: Reflux (100–120°C) for 2–6 hours.
    • Catalyst: None or CuCl₂·2H₂O for accelerated kinetics.
  • Mechanism :
    • Nucleophilic attack by the pyrazole amino group on the diketone carbonyl, followed by cyclodehydration.
  • Yield : 70–85% after recrystallization (isopropyl alcohol or acetonitrile).

Example :
Ethyl 4-cyano-1-(4-ethylphenyl)-1H-pyrazol-5-ylimidoformate reacts with 1,1,1-trifluoro-4-phenylbutane-2,4-dione in acetic acid under microwave irradiation (0.3 h), followed by NaOH-mediated hydrolysis (65°C, 4 h).

Catalytic Hydrogenation of Pyrazolo[1,5-a]Pyrimidine Precursors

Procedure :

  • Substrate : 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
  • Catalyst :
    • Rhodium : [Rh(cod)₂]OTf with (R)-Segphos ligand (enantioselective).
    • Iridium : Chiral Ir-(P-Phos) complexes for asymmetric reductions.
  • Conditions :
    • H₂ pressure: 50–100 bar.
    • Solvent: Tetrahydrofuran (THF) or methanol.
    • Temperature: 25–60°C.
  • Outcome :
    • Enantiomeric excess (ee): Up to 98%.
    • Yield: 80–90%.

Application : This method is critical for synthesizing the Bruton’s tyrosine kinase (BTK) inhibitor zanubrutinib.

Reductive Dearomatization Using Transition Metal Catalysts

Innovative Approach :

  • Substrate : 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine.
  • Catalyst : Rhodium with Josiphos-type ligands (e.g., (R)-DTBM-Segphos).
  • Reductant : H₂ or silanes (e.g., triethylsilane).
  • Selectivity : Thermodynamic control favors the 4,5,6,7-tetrahydro product over dihydro intermediates.

Advantages :

  • Avoids harsh acidic conditions (e.g., HCl/EtOH).
  • Scalable to decagram quantities with retained enantioselectivity.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation Reflux, acid catalysis 70–85% Simple setup; no specialized catalysts Racemic product; moderate purity
Catalytic Hydrogenation H₂, Rh/Ir catalysts 80–90% High enantioselectivity (≥98% ee) High-pressure equipment required
Reductive Dearomatization Rh/Josiphos, H₂/silanes 75–88% Scalable; avoids acidic workup Costly ligands; sensitive to O₂/H₂O

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization.
  • Analytical Data :
    • 1H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.63 (q, J=7.6 Hz, 2H, CH₂CH₃), 3.12–3.18 (m, 2H, CH₂), 4.05–4.11 (m, 1H, CH), 6.89 (s, 1H, pyrazole-H).
    • 13C NMR : δ 14.1 (CH₂CH₃), 28.5 (CH₂CH₃), 121.8 (q, J=270 Hz, CF₃), 154.2 (C=NH).

Applications and Derivatives

  • Pharmaceuticals : Core structure in BTK inhibitors (e.g., zanubrutinib).
  • Antimycobacterial Agents : Tetrahydropyrazolo[1,5-a]pyrimidine carboxamides show activity against Mycobacterium tuberculosis.

Chemical Reactions Analysis

Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation enables enantioselective reduction of the pyrimidine ring, critical for synthesizing chiral intermediates like Zanubrutinib’s core . Using [Ir(cod)Cl]₂ with chiral phosphine ligands (e.g., (R)-SegPhos) and Cu(OTf)₂ as a Lewis acid activator achieves up to 99% enantiomeric excess (ee) . The reaction proceeds via 1,2-hydrogen addition, followed by β-hydride elimination and acid-catalyzed isomerization .

Catalytic System Performance

SubstrateCatalystActivatoree (%)
Pyrazolo[1,5-a]pyrimidineIr/(R)-SegPhosCu(OTf)₂99

Cross-Coupling Reactions

The trifluoromethyl and ethylphenyl groups undergo palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties. Optimized conditions use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1), achieving 70–80% yield. Halogenated derivatives (e.g., 3-bromo analogs) show enhanced reactivity in coupling.

Representative Reaction

ReactionCatalystBaseSolventYield
3-Bromo derivative + Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78%

Esterification/Amidation

The 3-carboxylic acid derivative reacts with ethanol/H₂SO₄ to form ethyl esters (90% yield). Amidation with 4-methoxybenzylamine using EDC/HOBt yields carboxamides (e.g., Zanubrutinib intermediates) .

Oxidation

MnO₂ selectively oxidizes the pyrimidine ring’s C–H bonds, forming dihydroxylated derivatives. Over-oxidation is mitigated by low-temperature conditions (0–5°C).

Halogenation

NBS or NCS in CCl₄ introduces halogens at the pyrazole C3 position, enabling downstream diversification.

Biological Interaction Mechanisms

The compound inhibits Bruton’s tyrosine kinase (BTK) via covalent binding to Cys481 in the ATP-binding pocket . The trifluoromethyl group enhances binding affinity (IC₅₀ = 0.5 nM) by stabilizing hydrophobic interactions .

Structure-Activity Relationship

ModificationEffect on BTK Inhibition
Trifluoromethyl at C7↑ Binding affinity (ΔΔG = −2.3 kcal/mol)
Ethylphenyl at C5↑ Metabolic stability (t₁/₂ = 6.5 h)

Stability and Degradation Pathways

Decarboxylation of 3-carboxylic acid derivatives occurs under acidic conditions (HCl/EtOH, 80°C), yielding the parent pyrazolo[1,5-a]pyrimidine. Photodegradation studies show <5% decomposition after 48 hours under UV light (λ = 254 nm).

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling precise modifications for drug discovery. Catalytic asymmetric hydrogenation and cross-coupling remain pivotal for synthesizing high-value intermediates .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused bicyclic structure that often exhibits biological activity. The molecular formula is C24H25F3N4O2C_{24}H_{25}F_3N_4O_2 with a molecular weight of 458.5 g/mol. Its structure includes a trifluoromethyl group which contributes to its lipophilicity and potential bioactivity.

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class may inhibit specific kinases involved in cancer progression. For instance, they have shown promise in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in various cancers.
    • Case Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties
    • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
    • Research Findings : Experimental models have shown that pyrazolo[1,5-a]pyrimidines can reduce inflammation markers in vivo, indicating their utility in treating inflammatory diseases .
  • Antimicrobial Activity
    • Mechanism : Certain derivatives have been tested for their ability to combat bacterial and fungal infections by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
    • Evidence : Studies have reported effective antimicrobial activity against resistant strains of bacteria, highlighting the compound's relevance in the development of new antibiotics .

Synthetic Approaches

The synthesis of 5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes that include:

  • Formation of the pyrazolo ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of the trifluoromethyl and ethylphenyl groups is crucial for enhancing biological activity.

Table 1: Synthetic Methods Overview

MethodologyDescription
CyclizationFormation of the pyrazolo ring via condensation reactions.
Functional Group IntroductionUse of electrophilic substitutions to attach trifluoromethyl and ethyl groups.

Toxicological Studies

Safety assessments are critical for any pharmaceutical application. Toxicological studies on this compound have indicated a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential toxicity.

Mechanism of Action

The mechanism by which 5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5- and 7-Positions

The table below summarizes key analogs and their substituents, synthesis methods, and properties:

Compound Name 5-Substituent 7-Substituent Synthesis Method Key Properties/Activities References
5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 4-Ethylphenyl CF₃ Not explicitly reported High lipophilicity, potential CNS activity (inferred)
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Phenyl CF₃ Multicomponent synthesis Screened as κ-opioid receptor (KOR) agonist
cis-5-(4-Ethylphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 4-Ethylphenyl Methyl Hydrogenation and column chromatography Lower metabolic stability vs. CF₃ analogs
5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 2-Methoxyphenyl CF₃ Commercial synthesis (CymitQuimica) Electron-donating OMe group may enhance solubility
5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Isopropylphenyl CF₃ Suzuki-Miyaura cross-coupling Increased steric bulk vs. ethylphenyl
Key Observations:
  • Electronic Effects : The CF₃ group at position 7 stabilizes the electron-deficient pyrimidine ring, which may enhance binding to targets like enzymes or receptors .

Physicochemical Properties

  • Solubility : The 2-methoxyphenyl analog () may exhibit better aqueous solubility due to the polar OMe group, whereas the target compound’s ethylphenyl-CF₃ combination favors lipid membranes .
  • Thermal Stability : CF₃-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) demonstrate high thermal stability (>200°C), advantageous for formulation .

Biological Activity

5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18F3N3
  • Molecular Weight : 339.34 g/mol

This compound includes a trifluoromethyl group and an ethylphenyl substituent, contributing to its unique properties and biological activities.

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit various cancer cell lines through selective targeting of protein kinases involved in cell proliferation and survival.

  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases such as PI3K and mTOR pathways, which are crucial for cancer cell growth and metabolism.
  • Case Study : A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives led to a reduction in tumor growth in xenograft models by inducing apoptosis in cancer cells .

Enzymatic Inhibition

The compound also exhibits enzymatic inhibition properties:

  • Target Enzymes : It has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain.
  • Research Findings : In vitro studies reported IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, indicating potent anti-inflammatory activity compared to standard NSAIDs like celecoxib .

Psychopharmacological Effects

Some studies have explored the psychopharmacological potential of pyrazolo[1,5-a]pyrimidines:

  • Behavioral Studies : Animal models have shown that certain derivatives can exhibit anxiolytic and antidepressant-like effects.
  • Clinical Implications : These findings suggest potential applications in treating anxiety disorders and depression .

Data Summary Table

Activity TypeMechanism of ActionIC50 Values (μM)Reference
AnticancerInhibition of PI3K/mTOR pathwaysNot specified
COX-2 InhibitionSelective inhibition of COX-20.034 - 0.052
PsychopharmacologicalModulation of neurotransmitter systemsNot specified

Q & A

Q. What are the optimal synthetic routes for this compound under green chemistry conditions?

The compound can be synthesized via multi-component reactions using eco-friendly catalysts such as 4,4’-trimethylenedipiperidine (TMDP). TMDP acts as a dual solvent-catalyst, enabling high yields (up to 92%) in water/ethanol (1:1 v/v) at reflux or in its molten state (65°C). This method avoids toxic solvents, reduces hazardous waste, and allows catalyst recovery without activity loss .

Q. How is the crystal structure determined, and what conformational features stabilize the molecule?

X-ray crystallography reveals a flattened envelope conformation of the tetrahydropyrimidine ring, with Cremer-Pople puckering parameters (Q = 0.125 Å, θ = 109.7°) and a near-perpendicular dihedral angle (89.53°) between aromatic and heterocyclic planes. Intermolecular N–H⋯N hydrogen bonds further stabilize the crystal lattice .

Q. What spectroscopic techniques confirm structural integrity and purity?

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., trifluoromethyl signals at δ ~110–120 ppm).
  • TLC : Monitors reaction progress using silica gel plates.
  • Elemental analysis : Validates molecular formula (e.g., C21H16ClN7Al) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence reaction kinetics and regioselectivity?

Polar solvents (e.g., ethanol/water) enhance TMDP’s hydrogen-bond acceptor-donor capacity, accelerating cyclization. Non-polar solvents favor π-π stacking in intermediates, altering regioselectivity. Catalyst recyclability (tested over 5 cycles) shows <5% yield reduction due to retained Lewis basicity .

Q. What contradictions exist between computational and experimental conformational data?

DFT calculations predict a boat conformation for the tetrahydropyrimidine ring, whereas X-ray data show a flattened envelope. Discrepancies arise from crystal packing forces (e.g., N–H⋯N interactions) not modeled in gas-phase computations. Hybrid QM/MM simulations improve agreement by incorporating lattice effects .

Q. What strategies mitigate byproduct formation during trifluoromethyl group introduction?

  • Temperature control : Maintain 65–70°C to suppress decarboxylation.
  • Catalyst modulation : TMDP minimizes side reactions via selective activation of ethyl cyanoacetate.
  • Purification : Recrystallization in ethanol removes trifluoroacetylated byproducts .

Q. How do substituent electronic effects govern reactivity in nucleophilic substitutions?

Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the pyrimidine ring, reducing electrophilicity at C6. Hammett studies (σ = +0.54 for CF3) correlate with slower SNAr kinetics. Conversely, electron-donating ethylphenyl groups enhance π-backbonding, stabilizing transition states in Pd-catalyzed couplings .

Q. What computational methods predict binding affinities to biological targets?

  • Molecular docking : Identifies potential interactions with enzymes (e.g., human neutrophil elastase) via AutoDock Vina.
  • MD simulations : Assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns).
  • QSAR models : Relate logP and polar surface area to IC50 values for antiviral activity .

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